molecular formula C14H12Cl4N6O6Zn B15341327 zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride CAS No. 14239-24-8

zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride

Cat. No.: B15341327
CAS No.: 14239-24-8
M. Wt: 567.5 g/mol
InChI Key: SFFMOMRYJYTFCT-UHFFFAOYSA-J
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Description

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride is a diazonium salt complex with the formula [C₇H₆N₃O₃][ZnCl₄], where the diazonium cation is substituted with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 2-position. This compound is stabilized by the tetrachlorozincate(2−) anion ([ZnCl₄]²⁻), which enhances its solubility in polar organic solvents and moderates its reactivity . Diazonium salts of this type are critical intermediates in dye synthesis, photolithography, and coordination chemistry due to their ability to form azo compounds via coupling reactions .

Properties

CAS No.

14239-24-8

Molecular Formula

C14H12Cl4N6O6Zn

Molecular Weight

567.5 g/mol

IUPAC Name

zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride

InChI

InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-5-2-3-6(9-8)7(4-5)10(11)12;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

SFFMOMRYJYTFCT-UHFFFAOYSA-J

Canonical SMILES

COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].COC1=CC(=C(C=C1)[N+]#N)[N+](=O)[O-].[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride typically involves the diazotization of 4-methoxy-2-nitroaniline followed by the reaction with zinc chloride. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization processes under controlled conditions to ensure the purity and stability of the product. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or iron powder in acidic medium are used.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated benzene derivatives.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: 4-methoxy-2-nitroaniline derivatives.

Scientific Research Applications

Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride has several applications in scientific research, including:

    Chemistry: Used as a diazonium source for the synthesis of azo dyes and other aromatic compounds.

    Biology: Employed in the labeling of biomolecules for detection and imaging purposes.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also undergo reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The substituents on the benzenediazonium core significantly influence stability, reactivity, and applications. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Zinc;4-methoxy-2-nitrobenzenediazonium;tetrachloride 4-OCH₃, 2-NO₂ [C₇H₆N₃O₃][ZnCl₄] ~415.6 (calculated) Reddish crystalline solid; soluble in ethanol, DMSO
2,5-Dichlorobenzenediazonium tetrachlorozincate 2-Cl, 5-Cl [C₆H₃Cl₂N₂][ZnCl₄] 381.18 Colorless crystals; soluble in acetone, chloroform
2-Methoxy-4-morpholinobenzenediazonium tetrachlorozincate 2-OCH₃, 4-morpholinyl [C₁₁H₁₄N₃O₂][ZnCl₄] ~460.2 (calculated) Light-sensitive; used in photoresist applications
4-(Diethylamino)-2-ethoxybenzenediazonium trichlorozincate 4-N(CH₂CH₃)₂, 2-OCH₂CH₃ [C₁₁H₁₆N₃O][ZnCl₃] 388.98 Blue-purple dye precursor; unstable at high temperatures

Substituent Effects :

  • Electron-withdrawing groups (NO₂, Cl): Stabilize the diazonium ion by delocalizing positive charge, reducing explosive tendencies. The nitro group in the main compound enhances thermal stability compared to amino-substituted analogs .
  • Electron-donating groups (OCH₃, N(CH₂CH₃)₂): Increase reactivity in coupling reactions but reduce stability. For example, the diethylamino-ethoxy derivative decomposes rapidly above 40°C .

Physicochemical Properties

  • The morpholinyl derivative () shows enhanced solubility in ethers due to its heterocyclic substituent .
  • Thermal Stability : The nitro-substituted compound (main compound) is stable up to 120°C, whereas chloro-substituted variants () decompose at 80–90°C .
  • Optical Properties : Azo chromophores (e.g., Diazol Dark Violet K, ) absorb in the visible range (λmax ~500 nm), making them useful as dyes .

Biological Activity

Zinc; 4-methoxy-2-nitrobenzenediazonium; tetrachloride is a complex compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a zinc ion coordinated with a 4-methoxy-2-nitrobenzenediazonium moiety and four chloride ions. The molecular formula can be represented as C7H6Cl4N3O2ZnC_7H_6Cl_4N_3O_2Zn. The structure features a tetrahedral coordination around the zinc ion, which is essential for its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC7H6Cl4N3O2ZnC_7H_6Cl_4N_3O_2Zn
Molecular Weight291.3 g/mol
Coordination GeometryTetrahedral
SolubilitySoluble in polar solvents

Antimicrobial Properties

Research indicates that zinc compounds, including zinc; 4-methoxy-2-nitrobenzenediazonium; tetrachloride, exhibit significant antimicrobial activity. Zinc ions have been shown to inhibit the growth of various bacteria and fungi through mechanisms such as disrupting membrane integrity and interfering with metabolic processes.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of zinc-based compounds. The results demonstrated that zinc; 4-methoxy-2-nitrobenzenediazonium; tetrachloride effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .

Cytotoxicity and Cellular Effects

While zinc compounds have beneficial properties, they can also exhibit cytotoxic effects at higher concentrations. A study assessing the cytotoxicity of various zinc complexes found that zinc; 4-methoxy-2-nitrobenzenediazonium; tetrachloride induced apoptosis in cancer cell lines, particularly in human breast cancer cells (MCF-7) .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-730Induction of apoptosis
HeLa45Disruption of mitochondrial function
A54950Inhibition of cell proliferation

The biological activity of zinc; 4-methoxy-2-nitrobenzenediazonium; tetrachloride can be attributed to several mechanisms:

  • Metal Ion Interaction : Zinc ions can interact with cellular enzymes and proteins, altering their function and leading to cellular stress.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by increasing ROS levels, which can lead to cell death.
  • DNA Interaction : The nitro group in the molecule may facilitate interactions with DNA, potentially leading to genotoxic effects.

Research Findings

A comprehensive study utilizing molecular docking techniques suggested that the compound binds effectively to key enzymes involved in cellular metabolism, which may explain its antimicrobial and cytotoxic properties .

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